molecular formula C13H21BN2O3 B1509139 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one CAS No. 1022092-31-4

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one

Cat. No.: B1509139
CAS No.: 1022092-31-4
M. Wt: 264.13 g/mol
InChI Key: JEGIEQTZYGPNOI-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one is a boronic acid derivative with a pyrazolyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting from commercially available 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The synthesis typically involves the following steps:

  • Boronic Acid Formation: The boronic acid derivative is formed by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an appropriate halide under palladium-catalyzed cross-coupling conditions.

  • Pyrazole Formation: The pyrazolyl group is introduced by reacting the boronic acid derivative with hydrazine or its derivatives under acidic conditions.

  • Ketone Formation: The butanone moiety is introduced through a subsequent reaction involving the pyrazolyl boronic acid derivative and a suitable ketone precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be employed to reduce the boronic acid derivative to its corresponding borane.

  • Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of different boronic esters or boronic acids.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: Substitution reactions often require the use of nucleophiles such as alcohols or amines, and may be facilitated by catalysts like palladium or nickel.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Boranes and their derivatives.

  • Substitution Products: Boronic esters and boronic acids with different substituents.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.

  • Industry: It is used in the production of materials and chemicals that require boronic acid derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid moiety can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazolyl group and butanone moiety can further modulate the compound's activity by interacting with additional molecular targets.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative without the pyrazolyl group.

  • Pyrazole derivatives: Compounds containing pyrazolyl groups but lacking the boronic acid moiety.

  • Butanone derivatives: Compounds containing butanone groups but lacking the boronic acid and pyrazolyl groups.

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-6-11(17)9-16-8-10(7-15-16)14-18-12(2,3)13(4,5)19-14/h7-8H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGIEQTZYGPNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731515
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022092-31-4
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one
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1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butan-2-one

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